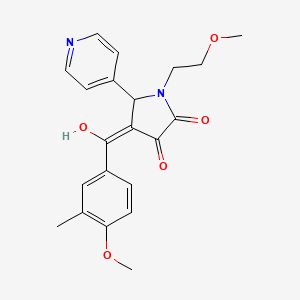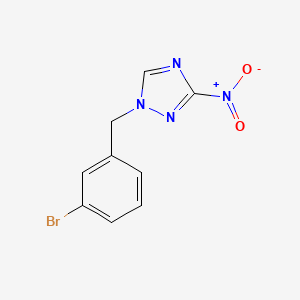![molecular formula C18H23NO B5415586 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine, also known as CP55940, is a synthetic cannabinoid that has been extensively studied in the field of neuroscience. This compound is known to interact with the endocannabinoid system in the brain, which is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. The purpose of
作用机制
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, including in the brain. When this compound binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The exact mechanism by which this compound produces its effects on the endocannabinoid system is still not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the activation of various transcription factors.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of various intracellular signaling pathways. This compound has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, as well as anti-convulsant effects in models of epilepsy. This compound has also been shown to produce psychoactive effects in humans, including feelings of euphoria and altered perception.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, this compound also has some limitations, including its potential for producing psychoactive effects in humans and its toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on 3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine and the endocannabinoid system. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the effects of cannabinoids on the brain and their potential for treating psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
合成方法
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine can be synthesized using a variety of methods, including the reaction of 6,6a,7,8,9,10-hexahydro-1-hydroxy-6,6-dimethyl-9-methylene-4H-pyrido[1,2-a][1,5]diazocin-4-one with 1,1-dimethylheptylamine in the presence of a Lewis acid catalyst. This reaction results in the formation of this compound as a racemic mixture, which can be separated into its individual enantiomers using chiral chromatography.
科学研究应用
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy. This compound has also been used to study the effects of cannabinoids on the brain, including their role in modulating synaptic transmission and plasticity.
属性
IUPAC Name |
3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-9-16-14(7-1)15-8-3-4-10-17(15)20-18(16)13-6-5-11-19-12-13/h5-7,11-12,15-18H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGDKFSGZUNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CCCCC3C(O2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

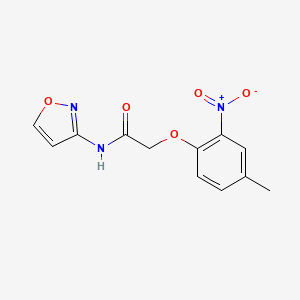
![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)
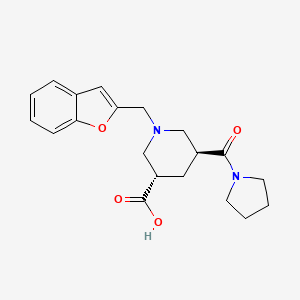
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5415545.png)
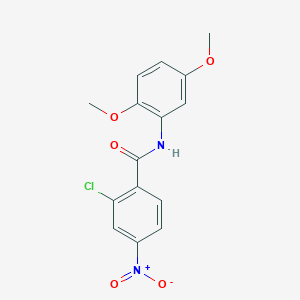
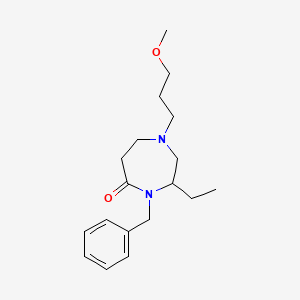

![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
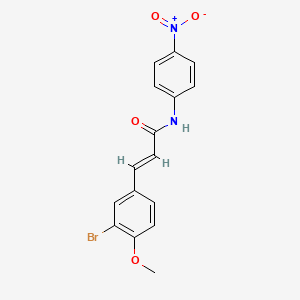
![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)
